BenchChemオンラインストアへようこそ!

(S,S)-BMS-984923

mGluR5 Allosteric Modulator Binding Affinity

(S,S)-BMS-984923 (ALX-001) is the only commercially available mGluR5 silent allosteric modulator (SAM)—a first-in-class mechanism distinct from generic NAMs like MPEP or basimglurant. Unlike NAMs that globally suppress mGluR5 and cause dose-limiting neuropsychiatric toxicity, this SAM selectively blocks the pathological Aβo-PrPᶜ-mGluR5 axis while fully preserving physiological glutamate signaling (Ki=0.6 nM). Validated in two transgenic AD mouse models (APPswe/PS1ΔE9; AppNL-G-F/hMapt) where it restored synaptic density and normalized neuronal transcriptomes. Oral, CNS-penetrant, with human Phase 1b safety data. The definitive tool for dissecting mGluR5-mediated synapse loss without confounding off-target effects.

Molecular Formula C22H15ClN2O2
Molecular Weight 374.8 g/mol
CAS No. 1375752-78-5
Cat. No. B3321712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-BMS-984923
CAS1375752-78-5
Molecular FormulaC22H15ClN2O2
Molecular Weight374.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC(=CN=C2)C3C(OC(=O)N3)C4=CC=CC=C4Cl
InChIInChI=1S/C22H15ClN2O2/c23-19-9-5-4-8-18(19)21-20(25-22(26)27-21)17-12-16(13-24-14-17)11-10-15-6-2-1-3-7-15/h1-9,12-14,20-21H,(H,25,26)/t20-,21-/m1/s1
InChIKeyIAYVUQJOKDFLAL-NHCUHLMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S)-BMS-984923: A First-in-Class mGluR5 Silent Allosteric Modulator for Alzheimer's Disease Research


(S,S)-BMS-984923 (CAS 1375752-78-5), also known as ALX-001, is a small-molecule silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5) [1]. As a SAM, it is a first-in-class compound that selectively blocks the pathological activation of mGluR5 mediated by amyloid-β oligomers while preserving the receptor's normal physiological glutamate signaling required for cognition [2][3]. The compound exhibits high binding affinity (Ki = 0.6 nM), good oral bioavailability, and effective blood-brain barrier penetration [1]. It has advanced to Phase 1b clinical trials for Alzheimer's disease and Parkinson's disease, demonstrating a favorable safety and tolerability profile [2].

Why mGluR5 NAMs and Other Modulators Cannot Substitute for (S,S)-BMS-984923


Generic substitution among mGluR5 modulators is not feasible because (S,S)-BMS-984923 belongs to a unique pharmacological class: silent allosteric modulators (SAMs). Unlike negative allosteric modulators (NAMs) such as basimglurant, MPEP, or MTEP, which inhibit both pathological and physiological glutamate signaling at mGluR5, SAMs block only the pathological pathway triggered by amyloid-β oligomers while leaving normal glutamate signaling intact [1]. This mechanistic distinction has profound consequences for both experimental design and therapeutic development. NAMs suffer from a narrow therapeutic window and are associated with dose-limiting neuropsychiatric adverse effects due to their blockade of essential physiological glutamate signaling [1]. In contrast, (S,S)-BMS-984923 achieves robust target engagement without inducing cognitive or neuropsychiatric side effects, as demonstrated in Phase 1 clinical studies [2]. Therefore, any attempt to replace (S,S)-BMS-984923 with a generic mGluR5 NAM would introduce a fundamentally different pharmacological profile, confounding experimental results and invalidating any conclusions drawn regarding the SAM mechanism.

Quantitative Differentiation of (S,S)-BMS-984923: Head-to-Head Evidence for Procurement Decisions


Superior Binding Affinity for mGluR5 Compared to Clinical-Stage NAMs

(S,S)-BMS-984923 demonstrates a Ki of 0.6 nM for mGluR5, as measured by competitive displacement of the radioligand [³H]MPEP [1]. This affinity is significantly higher than that of the clinical-stage negative allosteric modulator (NAM) basimglurant, which exhibits a Ki of 35.6 nM for [³H]MPEP and 1.4 nM for [³H]ABP688 under comparable assay conditions [2].

mGluR5 Allosteric Modulator Binding Affinity

Preservation of Physiological Glutamate Signaling: A Defining Feature of the SAM Mechanism

Unlike mGluR5 negative allosteric modulators (NAMs) such as MPEP, MTEP, and CTEP, which reduce physiological glutamate signaling through mGluR5, (S,S)-BMS-984923 acts as a silent allosteric modulator (SAM) that has no detectable agonist or antagonist activity at mGluR5 signaling pathways [1]. In functional assays, BMS-984923 does not alter basal or glutamate-induced Ca²⁺ mobilization, whereas NAMs significantly attenuate these responses [1].

mGluR5 Silent Allosteric Modulator Glutamate Signaling

Quantitative Restoration of Synaptic Density in Alzheimer's Disease Mouse Models

In aged APPswe/PS1ΔE9 transgenic and AppNL-G-F/hMapt double knock-in mouse models of Alzheimer's disease, treatment with (S,S)-BMS-984923 fully restored synaptic density to wild-type levels [1]. Synaptic density was quantified using [¹⁸F]SynVesT-1 positron emission tomography (PET) for the synaptic vesicle glycoprotein 2A (SV2A) marker and confirmed by immunohistochemistry. The therapeutic benefit persisted for at least one month after drug washout [1].

Synaptic Density Alzheimer's Disease In Vivo Efficacy

Favorable Clinical Safety Profile with High Target Engagement in Humans

In a Phase 1b clinical trial in cognitively normal older adults (N=32), ALX-001 (the clinical candidate name for (S,S)-BMS-984923) was safe and generally well tolerated at doses up to 150 mg twice daily, with no clinically significant changes in cognitive or psychological symptom scales and no serious adverse events [1]. At 50 mg BID, ALX-001 achieved a 2-fold coverage of IC₈₀ for mGluR5 receptor occupancy; at 100 mg BID, it provided a 6-fold coverage of IC₈₀ [1].

Clinical Safety Target Engagement Phase 1b

Optimal Use Cases for (S,S)-BMS-984923 in Alzheimer's Disease and Neuroscience Research


Elucidating the Role of mGluR5 in Aβ Oligomer-Induced Synaptic Dysfunction

(S,S)-BMS-984923 is the definitive tool for dissecting the contribution of mGluR5 to amyloid-β oligomer (Aβo) pathology in Alzheimer's disease models. Its unique SAM mechanism allows researchers to selectively block the Aβo-PrPᶜ-mGluR5 signaling axis without confounding effects on normal glutamatergic neurotransmission [1]. In contrast, mGluR5 NAMs or knockout models globally suppress mGluR5 function, making it impossible to isolate the pathological pathway. This compound enables clean loss-of-function experiments to validate the role of mGluR5 in Aβo-induced synaptic depression, dendritic spine loss, and memory deficits [1][2].

Preclinical Efficacy Studies for Disease-Modifying Alzheimer's Therapeutics

For research programs aimed at reversing established AD pathology, (S,S)-BMS-984923 serves as both a positive control and a benchmark for synaptic rescue. It has been rigorously validated in two independent transgenic mouse models (APPswe/PS1ΔE9 and AppNL-G-F/hMapt double knock-in) where it fully restored synaptic density and normalized neuronal transcriptomes [2]. The compound's oral bioavailability and CNS penetration allow for convenient, non-invasive dosing in long-term chronic treatment paradigms. Furthermore, the persistence of therapeutic benefit after washout provides a critical baseline for evaluating the durability of novel interventions [2].

Investigating Microglia-Mediated Synaptic Pruning in Neurodegeneration

(S,S)-BMS-984923 has been shown to prevent the synaptic localization of complement component C1q and microglial engulfment of synapses in AD mouse models, without altering overall microglial reactivity [2]. This makes it an indispensable tool for studying the role of neuron-glia communication in synapse loss. Single-nuclei transcriptomics demonstrated that SAM treatment normalizes neuronal gene expression to a much greater extent than glial gene expression, pinpointing neurons as the primary site of action [2]. This compound can be used to probe the specific signaling events that tag synapses for elimination and to identify downstream effectors of the Aβo-mGluR5-C1q pathway.

Clinical Trial Design and Biomarker Validation

As the most advanced mGluR5 SAM in clinical development, (S,S)-BMS-984923 (ALX-001) provides a validated clinical-stage reference compound for translational neuroscience. Its target engagement can be precisely measured in humans using [¹⁸F]FPEB PET imaging, and its relationship to synaptic density can be tracked with [¹⁸F]SynVesT-1 PET [2][1]. Researchers developing novel synaptic imaging agents or cognitive biomarkers can use this compound to calibrate assays and establish effect sizes. The available human safety and pharmacokinetic data (Phase 1b) reduce the risk and uncertainty associated with clinical translation of new chemical entities targeting the same pathway [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,S)-BMS-984923

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.